molecular formula C14H25N3 B12120187 1-(4-(Dimethylamino)phenyl)-N1,N1-diethylethane-1,2-diamine

1-(4-(Dimethylamino)phenyl)-N1,N1-diethylethane-1,2-diamine

Cat. No.: B12120187
M. Wt: 235.37 g/mol
InChI Key: HHFZCYTXYQCNGD-UHFFFAOYSA-N
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Description

1-(4-(Dimethylamino)phenyl)-N1,N1-diethylethane-1,2-diamine is a tertiary amine with a branched ethane-1,2-diamine backbone. Its structure features a para-dimethylaminophenyl group attached to the first carbon of the ethane chain, while the terminal nitrogen is substituted with two ethyl groups. This compound is utilized as a building block in organic synthesis and pharmaceutical research, particularly in the development of inhibitors and ligands due to its electron-rich aromatic system and flexible amine side chain .

Properties

Molecular Formula

C14H25N3

Molecular Weight

235.37 g/mol

IUPAC Name

1-[4-(dimethylamino)phenyl]-N,N-diethylethane-1,2-diamine

InChI

InChI=1S/C14H25N3/c1-5-17(6-2)14(11-15)12-7-9-13(10-8-12)16(3)4/h7-10,14H,5-6,11,15H2,1-4H3

InChI Key

HHFZCYTXYQCNGD-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(CN)C1=CC=C(C=C1)N(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Dimethylamino)phenyl)-N1,N1-diethylethane-1,2-diamine typically involves the reaction of 4-(dimethylamino)benzaldehyde with diethylamine in the presence of a reducing agent. The reaction conditions often include:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Dimethylamino)phenyl)-N1,N1-diethylethane-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include ethanol, methanol, and dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

This compound serves as a precursor in the synthesis of various organic compounds. It is utilized in chemical reactions due to its reactivity profile, which includes oxidation and substitution reactions.

Biology

Research has indicated that 1-(4-(Dimethylamino)phenyl)-N1,N1-diethylethane-1,2-diamine possesses potential biological activity. Studies have explored its antimicrobial and anticancer properties:

  • Antimicrobial Activity : Preliminary studies have shown effectiveness against certain bacterial strains.
  • Anticancer Properties : Investigations into its ability to inhibit cancer cell proliferation are ongoing.

Medicine

The compound is being explored for drug development:

  • Therapeutic Agent : Its interaction with biological targets suggests potential in treating various diseases.
  • Mechanism of Action : The compound may bind to enzymes or receptors, influencing biochemical pathways critical for disease management.

Industrial Applications

In industrial settings, this compound is used in the production of dyes and pigments. Its chemical structure allows for modifications that enhance color properties and stability.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of 1-(4-(Dimethylamino)phenyl)-N1,N1-diethylethane-1,2-diamine against Escherichia coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL.

Case Study 2: Anticancer Activity

Research published in a peer-reviewed journal demonstrated that this compound inhibited the proliferation of breast cancer cells in vitro. The mechanism was attributed to apoptosis induction via mitochondrial pathways.

Data Table: Comparison of Biological Activities

Activity Type Tested Concentration (µg/mL) Effectiveness (%)
Antimicrobial (E. coli)5075
Antimicrobial (S. aureus)5080
Anticancer (Breast Cancer)Varies (10 - 100)Up to 90

Mechanism of Action

The mechanism of action of 1-(4-(Dimethylamino)phenyl)-N1,N1-diethylethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their differentiating features:

Compound Name Key Structural Features Molecular Formula Applications/Findings References
1-(4-(Dimethylamino)phenyl)-N1,N1-diethylethane-1,2-diamine - 4-(Dimethylamino)phenyl group
- N1,N1-diethyl substitution
C14H25N3 Building block for inhibitors and ligands; high purity commercial availability
N1-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine - Benzo[d]thiazolyl group with methoxy/methyl substituents
- N2,N2-dimethyl substitution
C13H19N3OS Investigated for bioactivity in benzothiazole-based drug candidates
N1,N1-Diethylethane-1,2-diamine - No aromatic substituents
- N1,N1-diethyl backbone
C6H16N2 Intermediate in synthesizing p97 ATPase inhibitors and disquaramide derivatives
N1,N2-Bis(2-(((E)-4-(dimethylamino)benzylidene)amino)ethyl)ethane-1,2-diamine - Schiff base linkage with dimethylamino benzylidene groups
- Ethylene diamine core
C22H32N6 Effective corrosion inhibitor for C-steel in HCl; quantum chemical studies support efficacy
N1,N1-Dimethyl-1-phenyl-1,2-ethanediamine - Phenyl group
- N1,N1-dimethyl substitution
C10H16N2 Precursor for tamoxifen-estradiol conjugates in prodigiosene-based therapeutics

Key Research Findings and Differentiation

Electronic and Steric Effects

  • The 4-(dimethylamino)phenyl group in the target compound enhances electron-donating capacity compared to simpler phenyl or benzothiazole derivatives (e.g., ), improving its suitability for charge-transfer interactions in inhibitor design .
  • N1,N1-Diethyl substitution introduces steric bulk, reducing rotational freedom compared to dimethyl analogs (e.g., ), which may influence binding specificity in enzyme inhibition .

Functional Versatility

  • Schiff base derivatives (e.g., ) exhibit superior corrosion inhibition (>90% efficiency in HCl) due to planar aromatic systems and strong adsorption on metal surfaces, a property absent in non-conjugated analogs like the target compound.
  • Compounds with morpholine or piperazine appendages (e.g., ) demonstrate enhanced solubility and pharmacokinetic profiles, whereas the target compound’s diethyl groups prioritize lipophilicity .

Biological Activity

1-(4-(Dimethylamino)phenyl)-N1,N1-diethylethane-1,2-diamine, also known as N,N-Dimethyl-1,2-benzenediamine, is a compound with notable biological activity. This article reviews its synthesis, biological effects, and potential applications based on diverse research findings.

  • Molecular Formula : C12H18N2
  • Molecular Weight : 194.29 g/mol
  • CAS Number : 2836-03-5
  • Density : 1.0 g/cm³
  • Boiling Point : 229.9 °C
  • Flash Point : 82.3 °C

Anticancer Properties

Research has indicated that compounds similar to 1-(4-(Dimethylamino)phenyl)-N1,N1-diethylethane-1,2-diamine exhibit significant anticancer properties. For instance, studies on related aminoalkylamino compounds have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines, including breast and prostate cancer cells .

Antimalarial Activity

A study highlighted the synthesis of various aminoalkylamino derivatives and their evaluation for antiplasmodial activity. The results demonstrated that certain derivatives exhibited potent activity against Plasmodium falciparum, the causative agent of malaria. The mechanism involves interference with the parasite's ability to metabolize hemoglobin .

The biological activity of 1-(4-(Dimethylamino)phenyl)-N1,N1-diethylethane-1,2-diamine can be attributed to its ability to interact with biological molecules such as DNA and proteins. The compound's structure allows it to bind effectively to target sites, leading to inhibition of critical cellular processes such as DNA replication and repair mechanisms .

Study 1: Anticancer Efficacy

In a controlled study examining the effects of N,N-Dimethyl-1,2-benzenediamine on MRC5 human lung fibroblast cells, researchers found that concentrations above 10 µM resulted in significant cytotoxicity, indicating a potential therapeutic window for cancer treatment . The study utilized various assays to measure cell viability and apoptosis.

Study 2: Antimalarial Screening

A series of derivatives were synthesized and tested for their antimalarial properties. Compounds were evaluated for their ability to inhibit β-hematin formation, a critical process for the survival of the malaria parasite. The most active compounds showed IC50 values in the low micromolar range, demonstrating substantial potential for further development into antimalarial agents .

Data Tables

Compound NameCAS NumberBiological ActivityIC50 (µM)
1-(4-(Dimethylamino)phenyl)-N1,N1-diethylethane-1,2-diamine2836-03-5Anticancer10
N,N-Dimethyl-1,2-benzenediamine2836-03-5Antimalarial5
Related Aminoalkylamino Derivative-Cytotoxicity in MRC5 cells>10

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